

# Application Notes and Protocols for SPECT/CT Imaging of 177Lu-PNT6555

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PNT6555   |           |
| Cat. No.:            | B12385667 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for SPECT/CT imaging with the investigational radiopharmaceutical 177Lu-**PNT6555**. The information is collated from publicly available data from the FRONTIER clinical trial (NCT05432193) and preclinical studies, intended to guide research and development efforts.

#### Introduction to 177Lu-PNT6555

177Lu-PNT6555 is a radioligand therapy targeting Fibroblast Activation Protein (FAP), a transmembrane glycoprotein overexpressed in the tumor microenvironment of more than 90% of epithelial carcinomas.[1] PNT6555 is a FAP-targeting compound composed of a DOTA chelator and a FAP-targeting moiety.[1] The lutetium-177 radioisotope delivers therapeutic beta radiation to FAP-expressing cells, primarily cancer-associated fibroblasts (CAFs), thereby disrupting the tumor stroma and inhibiting tumor growth.[1] Its diagnostic counterpart, 68Ga-PNT6555, is used for PET/CT imaging to identify patients with FAP-positive tumors who may be eligible for 177Lu-PNT6555 therapy.[1][2]

## **Mechanism of Action and Signaling Pathway**

**PNT6555** functions as a FAP inhibitor.[3] FAP is known to promote tumor progression through several mechanisms, including extracellular matrix remodeling, angiogenesis, and immunosuppression. By inhibiting FAP, 177Lu-**PNT6555** is designed to counteract these protumorigenic effects. The binding of **PNT6555** to FAP delivers a cytotoxic dose of radiation from



the attached 177Lu, leading to DNA damage and apoptosis in FAP-expressing cells within the tumor microenvironment.



Click to download full resolution via product page

Caption: Signaling pathway of FAP and the inhibitory action of 177Lu-PNT6555.

## **Quantitative Dosimetry Data**

The following table summarizes the cumulative absorbed doses in normal organs and the specific absorbed dose in tumors from the FRONTIER Phase 1 clinical trial of 177Lu-**PNT6555**.



| Organ/Tissue                                             | Cumulative Absorbed Dose (Gy) at 12<br>GBq/cycle (4 cycles) |
|----------------------------------------------------------|-------------------------------------------------------------|
| Kidneys                                                  | 6.72                                                        |
| Bone Marrow                                              | 0.23                                                        |
| Spleen                                                   | 1.04                                                        |
| Heart                                                    | 0.68                                                        |
| Liver                                                    | 0.81                                                        |
| Tumor                                                    | Mean (Range) Specific Absorbed Dose (Gy/GBq)                |
| 0.16 (0.02 - 0.45)                                       |                                                             |
| Data sourced from the FRONTIER Phase 1 study results.[1] |                                                             |

# **Experimental Protocols**Patient Selection and Preparation

- Patient Eligibility: Patients should have advanced or metastatic solid tumors with FAP overexpression confirmed by 68Ga-PNT6555 PET/CT.[2][4] FAP positivity is typically defined as ≥50% of lesions with a maximum standardized uptake value (SUVmax) of ≥1.5 times the mean SUV of the liver.[2] Patients should have adequate organ function.[2]
- Informed Consent: All participants must provide written informed consent before any studyrelated procedures.
- Hydration: Patients should be well-hydrated before and after the administration of 177Lu-PNT6555 to promote the clearance of the radiopharmaceutical.

### **Radiopharmaceutical Administration**

 Dosage: 177Lu-PNT6555 is administered intravenously. The FRONTIER trial evaluated dose levels of 4, 8, and 12 GBq (±10%) administered every 6 weeks for up to 6 cycles.[1][2]



 Administration Procedure: Administer 177Lu-PNT6555 via a slow intravenous injection or infusion according to institutional guidelines for radiopharmaceutical handling and administration.

## **SPECT/CT Imaging Protocol for Dosimetry**

The following protocol is based on the imaging parameters from the FRONTIER trial and general best practices for 177Lu SPECT/CT imaging.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Radiation Dosimetry for 177Lu-PSMA I&T in Metastatic Castration-Resistant Prostate Cancer: Absorbed Dose in Normal Organs and Tumor Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SPECT/CT Imaging of 177Lu-PNT6555]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385667#spect-ct-imaging-protocols-for-177lu-pnt6555]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com